molecular formula C12H16N2O2 B1668612 Propanamide, 2-((2,3-dihydro-1H-inden-2-yl)amino)-3-hydroxy-, (S)- CAS No. 202914-21-4

Propanamide, 2-((2,3-dihydro-1H-inden-2-yl)amino)-3-hydroxy-, (S)-

Cat. No. B1668612
CAS RN: 202914-21-4
M. Wt: 220.27 g/mol
InChI Key: MZRNXGZQIIFZTC-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CHF-2993 is a bio-active chemical.

Scientific Research Applications

Dopamine Receptor Ligands

  • This compound and its derivatives, specifically trans-2-amino-6-hydroxy-1-phenyl-2,3-dihydro-1H-indene, have been synthesized and evaluated as ligands for dopamine D1 and D2 receptors. The compounds displayed affinity in the nanomolar range and acted as central D1 agonists in behavioral studies on rats (Claudi et al., 1996).

Spectroscopic Characterization

  • The compound 2-[(2-Ethoxy-3,4-dioxocyclobut-1-en-yl)amino]propanamide, structurally related to the query compound, was characterized using ab initio calculations and IR-LD spectroscopy. This study provided structural information and IR band assignments (Zareva, 2006).

Antimicrobial Activity

  • A series of 2-(6-methoxy-2-naphthyl)propionamide derivatives exhibited significant antibacterial and antifungal activities, comparable to standard antimicrobial agents. These findings highlight the potential of such compounds in developing new antimicrobial agents (Helal et al., 2013).

Solid-State Characterization

  • Polymorphic forms of a related compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, were studied using various spectroscopic and diffractometric techniques. This research is crucial for understanding the physical and analytical characterization of pharmaceutical compounds (Vogt et al., 2013).

Urease Inhibition and Cytotoxicity

  • Novel bi-heterocyclic propanamides exhibited promising activity against the urease enzyme and showed less cytotoxic behavior. This research is significant for developing potential therapeutic agents (Abbasi et al., 2020).

Pharmacokinetics and Metabolism

  • The pharmacokinetics and metabolism of a selective androgen receptor modulator, a propanamide derivative, were investigated in rats. This study contributes to the understanding of the pharmacokinetic characteristics of propanamides in preclinical studies (Wu et al., 2006).

properties

CAS RN

202914-21-4

Product Name

Propanamide, 2-((2,3-dihydro-1H-inden-2-yl)amino)-3-hydroxy-, (S)-

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

(2S)-2-(2,3-dihydro-1H-inden-2-ylamino)-3-hydroxypropanamide

InChI

InChI=1S/C12H16N2O2/c13-12(16)11(7-15)14-10-5-8-3-1-2-4-9(8)6-10/h1-4,10-11,14-15H,5-7H2,(H2,13,16)/t11-/m0/s1

InChI Key

MZRNXGZQIIFZTC-NSHDSACASA-N

Isomeric SMILES

C1C(CC2=CC=CC=C21)N[C@@H](CO)C(=O)N

SMILES

C1C(CC2=CC=CC=C21)NC(CO)C(=O)N

Canonical SMILES

C1C(CC2=CC=CC=C21)NC(CO)C(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CHF-2993;  CHF2993;  CHF 2993;  UNII-5NY5Q1OUZ3;  5NY5Q1OUZ3.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Propanamide, 2-((2,3-dihydro-1H-inden-2-yl)amino)-3-hydroxy-, (S)-
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Propanamide, 2-((2,3-dihydro-1H-inden-2-yl)amino)-3-hydroxy-, (S)-
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Propanamide, 2-((2,3-dihydro-1H-inden-2-yl)amino)-3-hydroxy-, (S)-
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Propanamide, 2-((2,3-dihydro-1H-inden-2-yl)amino)-3-hydroxy-, (S)-
Reactant of Route 5
Propanamide, 2-((2,3-dihydro-1H-inden-2-yl)amino)-3-hydroxy-, (S)-
Reactant of Route 6
Propanamide, 2-((2,3-dihydro-1H-inden-2-yl)amino)-3-hydroxy-, (S)-

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